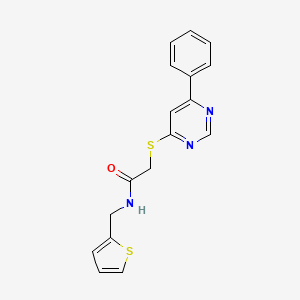

2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(6-phenylpyrimidin-4-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS2/c21-16(18-10-14-7-4-8-22-14)11-23-17-9-15(19-12-20-17)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHISXHYCHAJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by relevant case studies and research findings.

The molecular formula of the compound is , with a molecular weight of approximately 341.5 g/mol. The compound features a thioacetamide moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 341.5 g/mol |

| Molecular Formula | C17H15N3OS |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of 2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide involves several key steps:

- Formation of Thioacetamide : A suitable acetamide precursor is reacted with a sulfur source.

- Introduction of Thiophen Group : The thioacetamide intermediate is then coupled with thiophen derivatives.

- Final Coupling : The resultant compound is further modified to incorporate the phenylpyrimidinyl group.

Biological Activity

Research has indicated that compounds similar to 2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide exhibit various biological activities, including:

Anticancer Activity

Studies have shown that derivatives containing pyrimidine and thioacetamide groups can induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated against cancer cell lines such as A549 (lung cancer) and C6 (glioma), demonstrating significant cytotoxic effects through mechanisms that promote apoptotic pathways .

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure models. Research indicates that pyrimidine derivatives can interact with GABA receptors, modulating neurotransmission and providing anticonvulsant effects .

The precise mechanism of action for 2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide remains to be fully elucidated, but it may involve:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential interactions with G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery .

Case Studies

- Anticancer Screening : A study evaluated the anticancer activity of related thioacetamides against various tumor cell lines, reporting IC50 values indicating effective cytotoxicity at micromolar concentrations .

- Anticonvulsant Evaluation : In a pentylenetetrazole model, compounds structurally similar to 2-((6-phenylpyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide were shown to significantly reduce seizure frequency, suggesting a promising therapeutic profile for seizure disorders .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine and Thioacetamide Motifs

Several compounds share the pyrimidine-thioacetamide scaffold but differ in substituents, which modulate their physicochemical and biological profiles:

Key Observations :

- Substituent Effects: The target compound’s thiophen-2-ylmethyl group contrasts with bromophenyl (26) or phenoxyphenyl (24) substituents in , which may enhance lipophilicity and alter target binding . The trifluoromethyl group in ’s analogue likely increases metabolic stability and electron-withdrawing effects compared to the target’s phenyl group .

- Synthetic Efficiency: Yields for triazinoindole-based analogues (24, 26) exceed 95%, while benzothiazole derivatives (e.g., 3g) show moderate yields (68–84%) .

Bioisosteric Replacements and Pharmacological Implications

- Oxadiazole Derivatives: Compounds with 1,3,4-oxadiazole rings () act as bioisosteres for amides, improving hydrogen bonding with receptors. For example, oxadiazole-containing acetamides exhibit enhanced kinase inhibition compared to non-oxadiazole analogues .

- Benzothiazole vs. Pyrimidine Cores : Benzothiazole derivatives () demonstrate higher melting points (230–265°C) than pyrimidine-based compounds, suggesting stronger intermolecular interactions. This may correlate with improved thermal stability in drug formulations .

Pharmacokinetic and Physicochemical Properties

- Purity and Yield: Triazinoindole derivatives () achieve >95% purity via optimized coupling reactions, whereas thioxothiazolidinone-quinazolinone hybrids () show lower yields (51–57%), possibly due to steric hindrance .

Q & A

Q. Basic Characterization Workflow

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., thiophen-2-ylmethyl group at ~δ 4.2–4.5 ppm for –CH₂–).

- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.76 Å in pyrimidine-thioether linkages) and dihedral angles between aromatic rings .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₆N₄OS₂: 392.09).

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients.

How can solvent/catalyst systems be optimized to improve reaction yields?

Advanced Synthesis Design

Controlled synthesis protocols (e.g., copolymerization of thiols and acetamides) suggest:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrimidine thiols, while ethanol balances cost and reactivity .

- Catalysts : Anhydrous AlCl₃ (0.5–1.0 eq.) accelerates thioether bond formation in acetamide derivatives .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) with comparable yields (~70%) .

- Real-time monitoring : FT-IR tracks S–H bond disappearance (2500–2600 cm⁻¹) to determine reaction completion.

What biological activity mechanisms are hypothesized for this compound?

Advanced Mechanistic Insights

The thiophene and pyrimidine moieties are associated with:

- Antimicrobial activity : Thiazole/thiophene derivatives disrupt bacterial cell membranes via lipophilic interactions .

- Kinase inhibition : Pyrimidine scaffolds competitively bind ATP pockets in kinases (e.g., EGFR, VEGFR), as seen in AZD8931 (a structurally related quinazoline derivative) .

- Cytotoxicity : Thioether linkages enhance metabolic stability, prolonging intracellular retention in cancer cell lines .

Validation strategies : - Enzyme assays : IC₅₀ determination using fluorescence-based kinase assays.

- Molecular docking : Simulate binding to kinase domains (e.g., PDB: 1M17) .

How does crystallographic data inform structural modifications for enhanced activity?

Advanced Structural Analysis

X-ray studies of analogous compounds reveal:

- Planarity : Pyrimidine and thiophene rings adopt coplanar conformations (dihedral angle <10°), favoring π-π stacking with biological targets .

- Hydrogen bonding : N–H···O/S interactions stabilize crystal packing, suggesting modifications (e.g., –CF₃ substitution) to enhance solubility without disrupting H-bond networks .

- Torsional flexibility : The acetamide linker allows conformational adaptability for target engagement .

How can contradictory bioactivity data from analogs be resolved?

Advanced Data Analysis Framework

Discrepancies in reported activities (e.g., varying IC₅₀ values) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., –CF₃) increase lipophilicity but reduce hydrogen-bonding capacity, altering cell permeability vs. target affinity .

- Assay conditions : Differences in pH, serum proteins, or incubation time affect compound stability.

- Resistance mechanisms : Overexpression of efflux pumps (e.g., P-gp) in cell lines may skew results.

Mitigation strategies : - Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., phenyl vs. pyridinyl groups).

- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.